Disulfide, 1,1-dimethylethyl phenyl

Description

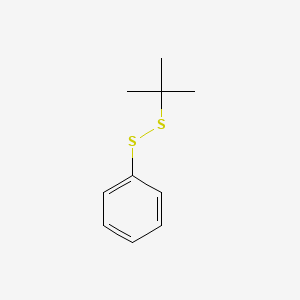

Chemical Name: (1-Methylethyl)(1,1-dimethylethyl) disulfide CAS No.: 43022-60-2 Structure: A disulfide compound with branched alkyl substituents—an isopropyl (1-methylethyl) group and a tert-butyl (1,1-dimethylethyl) group attached to a sulfur-sulfur (S–S) bond.

Properties

CAS No. |

2943-20-6 |

|---|---|

Molecular Formula |

C10H14S2 |

Molecular Weight |

198.4 g/mol |

IUPAC Name |

(tert-butyldisulfanyl)benzene |

InChI |

InChI=1S/C10H14S2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

KGYZTVHXXZFMPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SSC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfide, 1,1-dimethylethyl phenyl can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. For example, the oxidation of thiophenol with iodine yields diphenyl disulfide . Another method involves the use of 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiol, which then reacts with another thiol to form the disulfide bond .

Industrial Production Methods

Industrial production of disulfides often involves the use of mild oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of molecular oxygen as an oxidant in the presence of catalysts is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Disulfide, 1,1-dimethylethyl phenyl undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of the disulfide bond can yield thiols.

Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Iodine, hydrogen peroxide, molecular oxygen.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various metal catalysts can be used to facilitate reactions involving disulfides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted disulfides.

Scientific Research Applications

Disulfide, 1,1-dimethylethyl phenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, 1,1-dimethylethyl phenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .

Comparison with Similar Compounds

Comparison with Similar Disulfide Compounds

Structural and Functional Comparisons

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| (1-Methylethyl)(1,1-dimethylethyl) disulfide | 43022-60-2 | Isopropyl + tert-butyl | C₇H₁₆S₂ | 164.33 | Industrial synthesis, potential flavoring |

| Bis(1-methylethyl) disulfide | 4253-89-8 | Two isopropyl groups | C₆H₁₄S₂ | 150.30 | Chemical intermediates, rubber additives |

| Dimethyl disulfide | 624-92-0 | Two methyl groups | C₂H₆S₂ | 94.20 | Food flavoring, pesticides |

| Diphenyl disulfide | 882-33-7 | Two phenyl groups | C₁₂H₁₀S₂ | 218.34 | Polymer stabilizers, lubricant additives |

| Bis(4-aminophenyl) disulfide dihydrochloride | N/A | Two 4-aminophenyl groups | C₁₂H₁₄Cl₂N₂S₂ | 333.29 | Pharmaceutical research |

Key Differences in Properties and Toxicity

Volatility and Reactivity :

- Aromatic vs. Alkyl Substituents : Diphenyl disulfide (aromatic) exhibits higher thermal stability and environmental persistence than alkyl disulfides, making it suitable for high-temperature industrial applications .

Toxicity Profiles :

- Dimethyl Disulfide (Surrogate): Causes respiratory irritation (NOAEL: 1.7 mg/m³), skin sensitization, and ocular damage in animal studies . Used as a conservative surrogate for the target compound due to structural similarity.

- Acute toxicity in rodents (LD₅₀: >2000 mg/kg) suggests low oral hazard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.